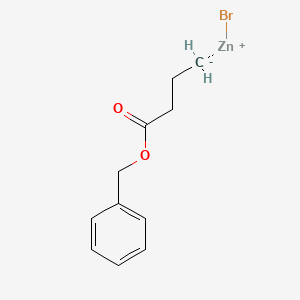
4-BenZyloxy-4-oxobutylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-4-oxobutylzinc bromide is an organozinc compound with the molecular formula C11H13BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically supplied as a 0.50 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxy-4-oxobutylzinc bromide can be synthesized through the reaction of 4-benzyloxy-4-oxobutyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Benzyloxy-4-oxobutyl bromide+Zn→4-Benzyloxy-4-oxobutylzinc bromide
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis method. The process includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-4-oxobutylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers in carbonyl compounds, forming new carbon-carbon bonds.
Transmetalation: It can participate in transmetalation reactions with transition metals, facilitating cross-coupling reactions.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Carbonyl Compounds: For nucleophilic addition reactions.
Transition Metal Catalysts: For cross-coupling reactions.
Nucleophiles: For substitution reactions.
Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and solvents such as THF .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
Nucleophilic Addition: Produces alcohols or ketones.
Transmetalation: Produces coupled organic molecules.
Substitution: Produces substituted organozinc compounds.
Scientific Research Applications
4-Benzyloxy-4-oxobutylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyloxy-4-oxobutylzinc bromide involves its ability to act as a nucleophile or a transmetalation agent. In nucleophilic addition reactions, the zinc atom coordinates with the electrophilic center, facilitating the addition of the benzyloxy-oxobutyl group. In transmetalation reactions, the zinc atom transfers the organic group to a transition metal catalyst, enabling the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but with an ethoxy group instead of a benzyloxy group.
4-Methoxy-4-oxobutylzinc bromide: Similar in structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
4-Benzyloxy-4-oxobutylzinc bromide is unique due to its benzyloxy group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific functional group interactions are required .
Properties
Molecular Formula |
C11H13BrO2Zn |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
benzyl butanoate;bromozinc(1+) |
InChI |
InChI=1S/C11H13O2.BrH.Zn/c1-2-6-11(12)13-9-10-7-4-3-5-8-10;;/h3-5,7-8H,1-2,6,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
OSGYYTBUKDOADH-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCC(=O)OCC1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















